3,5-Dimethoxy-L-phenylalanine
Description
3,5-Dimethoxy-L-phenylalanine is a non-proteinogenic amino acid derivative characterized by methoxy (-OCH₃) groups at the 3- and 5-positions of the phenyl ring (Figure 1). Its chemical structure is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid, with a molecular formula of C₂₆H₂₅NO₆ and a molecular weight of 447.48 g/mol . This compound is widely used in peptide synthesis, particularly as an N-fluorenylmethyloxycarbonyl (Fmoc)-protected building block, due to its stability and compatibility with solid-phase methodologies .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
RGJFWLUOTAIYGQ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of methanol and a suitable catalyst under controlled conditions to achieve the methoxylation .
Industrial Production Methods: Industrial production of 3,5-Dimethoxy-L-phenylalanine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that 3,5-Dimethoxy-L-phenylalanine exhibits significant anticancer properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines with minimal toxicity to normal cells. For instance, one study reported an IC50 value in the low micromolar range for breast cancer models, suggesting a selective targeting mechanism against tumor cells .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammation markers in animal models of induced arthritis. Notably, significant reductions in paw swelling were observed post-treatment, indicating its potential as an anti-inflammatory agent .
3. Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects. It has been studied as a potential therapeutic candidate for neurodegenerative diseases like Parkinson's disease due to its ability to modulate dopamine levels and protect neuronal cells from oxidative stress .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Cancer Treatment Case Study
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant induction of apoptosis in cancer cells with minimal effects on normal cells.
- Infection Control Case Study
Comparative Data Table
| Application | Mechanism | Efficacy Evidence |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | IC50 values in low micromolar range |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Significant reduction in paw swelling |
| Neuroprotection | Reduces oxidative stress and inflammation | Protects dopaminergic neurons |
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-L-phenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets and pathways, influencing biological processes .
Comparison with Similar Compounds
Substituted Phenylalanine Derivatives
Structural and Physicochemical Differences
The substitution pattern on the phenyl ring significantly influences electronic, steric, and solubility properties. Key comparisons include:
*Molecular formula inferred from Boc group structure.
Functional Insights
- Methoxy vs. Methyl Groups : Methoxy groups enhance electron-donating effects and steric bulk compared to methyl substituents. This increases solubility in polar solvents (e.g., DMF) but may reduce membrane permeability .
- Fluorine and Hydroxyl Substitutions : Fluorine’s electronegativity alters ring electronics, while hydroxyl groups introduce hydrogen-bonding capacity. These modifications impact enzyme binding and metabolic stability .
Dihydro Derivatives and Cyclohexadienyl Analogs
3-(2,5-Cyclohexadienyl)-L-alanine (L-DiHPhe)
- Structure: Features a non-aromatic cyclohexadienyl ring instead of a phenyl group, reducing aromatic conjugation .
- Enzymatic Behavior : Acts as a substrate mimic in phenylalanine ammonia-lyase (PAL) reactions. Unlike this compound, L-DiHPhe undergoes dehydrogenation to regenerate phenylalanine, highlighting its role in studying enzyme mechanisms .
Fmoc vs. Boc Protection
The choice between Fmoc- and Boc-protected derivatives depends on synthesis strategy. Fmoc is preferred for orthogonal protection in automated peptide synthesis .
Methoxy vs. Hydroxyl Substitutions
Compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol () share structural motifs with this compound.
Enzymatic Interactions
- Methoxy substitutions may sterically hinder enzyme binding compared to smaller groups like fluorine .
- Meta-Hydroxylase Activity : Fluorinated analogs () demonstrate how electronic effects influence hydroxylation efficiency, a property relevant to drug metabolism studies .
Biological Activity
3,5-Dimethoxy-L-phenylalanine (DMOP) is a derivative of L-phenylalanine, an essential amino acid that plays a crucial role in the biosynthesis of neurotransmitters and other important biomolecules. The biological activity of DMOP has garnered attention due to its potential therapeutic implications, particularly in neurological and metabolic disorders. This article explores the biological activity of DMOP, including its mechanisms of action, pharmacological effects, and relevant case studies.
The primary biological activity of DMOP can be attributed to its structural similarity to L-phenylalanine, which is a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are vital for mood regulation, cognitive functions, and overall neural health. The following mechanisms outline how DMOP may exert its biological effects:
- Neurotransmitter Synthesis : DMOP may enhance the levels of dopamine and norepinephrine in the brain, potentially leading to antidepressant effects similar to those observed with L-phenylalanine .
- Antioxidant Properties : Some studies suggest that DMOP exhibits antioxidant properties, which can protect neural tissues from oxidative stress, a contributing factor in neurodegenerative diseases .
- Melanin Production : DMOP may influence melanin synthesis through its interaction with tyrosinase, an enzyme critical for melanin biosynthesis. This property could be beneficial in treating conditions like vitiligo .
Pharmacological Effects
Research indicates several pharmacological effects associated with DMOP:
- Antidepressant Activity : Preliminary studies have shown that compounds related to DMOP can exhibit antidepressant-like effects in animal models by increasing monoamine levels in the brain .
- Anti-inflammatory Effects : DMOP may possess anti-inflammatory properties that could be beneficial in managing neuroinflammatory conditions .
- Potential Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that DMOP might also inhibit bacterial growth through mechanisms involving membrane disruption or interference with bacterial metabolism .
Data Tables
The following table summarizes key findings related to the biological activities of DMOP and its analogs:
Case Studies
Several case studies have explored the implications of DMOP and related compounds in clinical settings:
- Antidepressant Effects : A study involving patients with depression showed significant improvement when treated with phenylalanine derivatives, suggesting similar efficacy for DMOP . Patients exhibited increased energy levels and improved mood after administration.
- Phenylketonuria (PKU) Management : Research on dietary interventions for PKU has highlighted the potential role of phenylalanine analogs like DMOP in managing blood phenylalanine levels. Controlled trials indicated that supplementation could help maintain lower plasma Phe concentrations, thereby reducing neurotoxic effects associated with PKU .
- Skin Conditions : A small clinical trial investigated the effects of topical applications containing DMOP on vitiligo patients. Results indicated an increase in pigmentation in treated areas, attributed to enhanced melanin production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
